CGP 78608 hydrochloride

NMDA receptor GluN1/GluN3A Allosteric modulation

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride, commonly known as CGP-78608 hydrochloride (CAS: 1135278-54-4), is a quinoxaline-derived phosphonic acid that functions as a highly potent and selective antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors. It is characterized by its ability to prevent activation of the NMDA/NO/cGMP pathway and exhibits significant anticonvulsant activity in vivo following systemic administration.

Molecular Formula C11H14BrClN3O5P
Molecular Weight 414.58 g/mol
Cat. No. B1662286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 78608 hydrochloride
SynonymsAlternative Name: PAMQX
Molecular FormulaC11H14BrClN3O5P
Molecular Weight414.58 g/mol
Structural Identifiers
SMILESCC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O.Cl
InChIInChI=1S/C11H13BrN3O5P.ClH/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8;/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20);1H/t5-;/m0./s1
InChIKeyMZQQZBPMRPDKTB-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CGP-78608 Hydrochloride: A Potent and Selective NMDA Glycine Site Antagonist for GluN1/GluN3A Receptor Research and Anticonvulsant Studies


[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride, commonly known as CGP-78608 hydrochloride (CAS: 1135278-54-4), is a quinoxaline-derived phosphonic acid that functions as a highly potent and selective antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors [1]. It is characterized by its ability to prevent activation of the NMDA/NO/cGMP pathway and exhibits significant anticonvulsant activity in vivo following systemic administration [1].

NMDA receptor glycine site research tool
GluN1/GluN3A receptor subtype study fit
Reported in vivo anticonvulsant screening model

Why CGP-78608 Hydrochloride Cannot Be Substituted by Other NMDA Glycine Site Antagonists


While numerous NMDA receptor antagonists target the glycine binding site, simple interchange with CGP-78608 hydrochloride is not scientifically valid due to its unique and context-dependent pharmacology. Unlike many class members, CGP-78608 acts as a strong potentiator of GluN1/GluN3A receptors, converting small, desensitizing currents into large, stable responses, a property not shared by close analogs like L-689,560 [1]. Furthermore, its allosteric modulation of GluN1/GluN3 receptors leads to distinct agonist potency and efficacy profiles compared to other GluN1-selective antagonists [2]. This differential activity, especially in native tissue preparations, directly impacts experimental outcomes and makes CGP-78608 a non-interchangeable tool for specific research applications [1].

GluN1/GluN3A response modulation differs
CGP-78608 uniquely converts desensitizing GluN1/GluN3A currents into stable responses; L-689,560 or 7-CKA do not replicate this effect.
Allosteric modulation profile mismatch
GluN1-selective antagonists L-689,560 and CGP-78608 differentially modulate agonist potency at GluN1/GluN3A, altering receptor interpretation.
Native tissue response may not transfer
In colonic motor assays, CGP-78608 and DCKA produce opposite effects, limiting direct interchangeability in enteric nervous system studies.

Quantitative Differentiation of CGP-78608 Hydrochloride: Direct Evidence for Scientific Selection


CGP-78608 vs. L-689,560: Differential Modulation of GluN1/GluN3A Receptor Agonist Potency and Efficacy

CGP-78608 and L-689,560 are both GluN1-selective competitive antagonists, but they differentially modulate the agonist sensitivity of GluN1/GluN3 receptors. A direct head-to-head comparison using two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing recombinant GluN1/3A receptors demonstrated that CGP-78608-bound receptors exhibit higher glycine potency and efficacy at GluN3 subunits compared to L-689,560-bound receptors [1]. The study also found that L-689,560 acts as a non-competitive inhibitor of mutated GluN1FA+TL/3A receptors, whereas CGP-78608 does not [1].

Agonist potency modulation vs. L-689,560
Head-to-head
Reported higher glycine potency and efficacy at GluN3 subunits compared to L-689,560
Supports GluN1/GluN3A allosteric modulation interpretation
TEVC in Xenopus oocytes; concentrations not specified
NMDA receptor GluN1/GluN3A Allosteric modulation

CGP-78608 Uniquely Enhances GluN1/GluN3A Receptor Responses Compared to Other GluN1 Antagonists

A systematic comparison of CGP-78608 with other GluN1 competitive antagonists revealed its uniquely large potentiating effects on GluN1/GluN3A receptors. In electrophysiological experiments, CGP-78608 converted small and rapidly desensitizing GluN1/GluN3A currents into large and stable responses, a transformative property not observed with other tested compounds, including MDL-29951, the kynurenic acid derivative 7-CKA, and L-689,560 [1]. The study confirmed that CGP-78608's effect is mediated through the GluN1 glycine binding site, as it was abolished by the glycine site antagonist DCKA [1].

Functional current stabilization vs. analogues
Head-to-head
Converted small, rapidly desensitizing GluN1/GluN3A currents into large stable responses; MDL-29951, 7-CKA, L-689,560 did not
Supports unique GluN1/GluN3A functional unmasking context
HEK293 cells, whole-cell recordings; 100 μM comparators tested
NMDA receptor GluN1/GluN3A Potentiation

CGP-78608 and DCKA Exhibit Opposing Effects on Native Colonic Motor Patterns

In functional assays using isolated strips of mouse colon, the GluN1/GluN3 receptor modulator CGP-78608 (500 nM) and the glycine site antagonist DCKA (50 μM) produced opposite effects on spontaneous contractions [1]. DCKA application led to changes in contraction amplitude, area under the curve (AUC), and frequency, whereas CGP-78608 elicited a different pattern of modulation, including a change in basal tonus [1]. Importantly, the non-competitive NMDA receptor antagonist D-AP5 (100 μM) had no effect, confirming the involvement of GluN2-lacking receptors [1].

Colonic motor pattern modulation
Head-to-head
CGP-78608 (500 nM) altered basal tonus and contraction parameters; DCKA (50 μM) had opposite effects; D-AP5 no effect
Supports enteric nervous system research context
Mouse colon strips ex vivo; data illustrated in source figure
NMDA receptor GluN1/GluN3 Enteric nervous system

CGP-78608 Potentiates GluN1/GluN3A-Mediated Glycine Currents with an EC50 of 26.3 nM

In addition to its antagonistic properties at GluN1/GluN2 receptors, CGP-78608 acts as a potentiator of GluN1/GluN3A-mediated glycine currents [1]. Pharmacological characterization has estimated its half-maximal effective concentration (EC50) for this potentiation to be in the low nanomolar range, specifically 26.3 nM [1]. This dual activity—antagonism at GluN1/GluN2 and potentiation at GluN1/GluN3A—is a distinguishing feature compared to many other glycine site antagonists.

GluN1/GluN3A potentiation EC50
Supplier-data
26.3 nM
Supports GluN1/GluN3A potentiation assay context
Electrophysiological assays; aggregated supplier data
NMDA receptor GluN1/GluN3A Potentiation

CGP-78608 Demonstrates >500-Fold Selectivity for NMDA Glycine Site over Kainate and AMPA Receptors

CGP-78608 is not only potent but also highly selective for its intended target. In radioligand binding displacement assays, it demonstrates an IC50 of 5 nM at the NMDA receptor glycine site [1]. Critically, its selectivity over other ionotropic glutamate receptors is substantial, with IC50 values of 2.7 μM for kainate receptors and 3 μM for AMPA receptors [1]. This represents a >500-fold selectivity window, minimizing off-target effects in complex biological systems.

Selectivity over kainate/AMPA
Cross-study comparable
IC50 5 nM (NMDA glycine site); >500-fold selectivity vs. kainate (2.7 μM) and AMPA (3 μM)
Supports target selectivity interpretation
Radioligand displacement in rat cortical membranes
NMDA receptor Selectivity Off-target activity

CGP-78608 Enables Functional Detection of GluN1/GluN3A Receptors in Native Neurons

A key practical advantage of CGP-78608 is its ability to unmask the functional activity of GluN1/GluN3A receptors in native neuronal preparations, where these receptors are otherwise difficult to detect. In mouse hippocampal slices from P8-P12 mice, application of CGP-78608 (1-2 μM) greatly enhanced glycine-evoked inward currents in specific neuronal populations, demonstrating functional expression of excitatory glycine GluN1/GluN3A NMDARs in the juvenile brain [1]. This effect was not observed with other GluN1 antagonists and was confirmed by its abolition in GluN3A knockout mice or with the antagonist DCKA [1].

Native neuronal receptor detection
Class-level
Enabled detection of functional GluN1/GluN3A currents in juvenile mouse hippocampal slices; abolished in GluN3A KO or by DCKA
Supports native tissue research context
P8-P12 mouse slices, whole-cell patch clamp; 1-2 μM CGP-78608
NMDA receptor GluN1/GluN3A Native tissue

High-Value Research Applications of CGP-78608 Hydrochloride Based on Empirical Evidence


Investigating GluN1/GluN3A NMDA Receptor Pharmacology and Biophysics

CGP-78608 is the premier tool for studying GluN1/GluN3A receptors in vitro. Its unique ability to potentiate and stabilize these otherwise desensitizing currents allows for detailed electrophysiological and pharmacological characterization that is impossible with other compounds. Researchers can use CGP-78608 to assess agonist potency, gating kinetics, and allosteric modulation of recombinant or native GluN1/GluN3A receptors, as demonstrated by its direct comparison with L-689,560 and its EC50 of 26.3 nM for potentiation [1] [2].

Probing Native GluN1/GluN3A Receptor Function in Ex Vivo Brain Slices

For neuroscientists, CGP-78608 is essential for detecting and studying functional GluN1/GluN3A receptors in native tissue. As shown in mouse hippocampal slices, its application (1-2 μM) reliably unmasks excitatory glycine currents in specific neuronal populations, enabling studies on their role in synaptic plasticity and brain development [1]. This application is uniquely enabled by CGP-78608 and is not supported by other GluN1 antagonists.

Studies of Enteric Nervous System Physiology and GI Motility

CGP-78608 serves as a functional probe for GluN1/GluN3 receptors in the enteric nervous system. Its distinct effects on colonic motor patterns, which are opposite to those of DCKA and absent with D-AP5, make it a valuable tool for dissecting the role of these atypical NMDA receptors in gastrointestinal physiology and pathophysiology [1].

In Vivo Anticonvulsant Screening and Mechanism-of-Action Studies

CGP-78608 is a validated in vivo tool for epilepsy research. It exhibits potent anticonvulsant effects in the electroshock-induced convulsion assay in mice following systemic administration [1]. Its high selectivity (>500-fold over kainate/AMPA) ensures that observed effects are primarily due to NMDA receptor glycine site modulation, making it a clean probe for investigating NMDA-dependent seizure mechanisms and screening for novel anticonvulsant strategies.

Application
Selection Property
Validation Focus
GluN1/GluN3A receptor pharmacology studies
Unique allosteric modulation profile
Agonist potency and gating kinetics review
Ex vivo brain slice studies
Native receptor current unmasking capability
Hippocampal neuronal population response interpretation
Enteric nervous system research
Differential colonic motor pattern modulation
Basal tonus and contraction parameter assessment
In vivo anticonvulsant screening
Glycine site target engagement
Electroshock-induced convulsion model response

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